molecular formula C7H5NO4 B147310 2-Nitrobenzoic acid CAS No. 552-16-9

2-Nitrobenzoic acid

Cat. No. B147310
CAS RN: 552-16-9
M. Wt: 167.12 g/mol
InChI Key: SLAMLWHELXOEJZ-UHFFFAOYSA-N
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Description

2-Nitrobenzoic acid is a compound that has been studied for its various applications and interactions in chemical reactions. It is known for its role in the synthesis of complex molecules and its ability to form different types of bonds and interactions within crystal structures.

Synthesis Analysis

The synthesis of complex isoindolinones from 2-nitrobenzoic acid derivatives has been achieved through the Ugi reaction, which involves a nucleophilic aromatic substitution (SNAr) reaction. This process is followed by a sequence of deamidification and oxidation, leading to the formation of 2-hydroxyisoindolinones, which can be further transformed into polycyclic fused isoindolinones . Additionally, 2-nitrobenzoic acid derivatives have been used to synthesize dibenzo[b,f][1,4]oxazepin-11(10H)-ones through base-catalyzed intramolecular nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of 2-nitrobenzoic acid has been characterized using Quantum Theory of Atoms in Molecules (QTAIM) analysis, which provides insights into the inter- and intramolecular interactions within its crystalline form. The analysis reveals the presence of a classical carboxylic acid hydrogen-bonded dimer, an unusual ribbon of O···O interactions, and various O···H interactions . The crystal structure of related compounds, such as 5-amino-2-nitrobenzoic acid, also features intermolecular hydrogen bonds forming cyclic dimers and three-center hydrogen bonds involving NH2 and NO2 groups .

Chemical Reactions Analysis

2-Nitrobenzoic acid can react with thiol groups in proteins to form S-cyano derivatives and mixed disulfide derivatives. The formation of the S-cyano derivative is promoted by the addition of excess cyanide to the reaction mixture . The compound also participates in the formation of molecular salts and cocrystals, where it can engage in hydrogen bonding and halogen bonding interactions, which are crucial for the stabilization of the crystal structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-nitrobenzoic acid derivatives have been extensively studied. For instance, the polymorphic system of 2-chloro-4-nitrobenzoic acid has been investigated using infrared spectra, differential scanning calorimetry, thermomicroscopy, and X-ray powder diffraction, revealing two polymorphic forms with different crystal structures and transition points . The crystal and molecular structures of various cocrystals of 2-nitrobenzoic acid have been determined, showing the versatility of the compound in forming different supramolecular architectures .

Scientific Research Applications

Sulfhydryl Group Determination

2-Nitrobenzoic acid has been utilized in biochemical research, particularly in the study of sulfhydryl groups. Ellman (1959) synthesized a water-soluble aromatic disulfide derivative, 5,5′-dithiobis(2-nitrobenzoic acid), which proved effective for determining sulfhydryl groups in biological materials. This research has implications for understanding reactions involving blood and reduced heme (Ellman, 1959).

Enhancing Solubility and Mass Transfer

Thenesh-Kumar et al. (2009) explored how hydrotropes affect the solubility and mass transfer coefficient of 2-nitrobenzoic acid. The study found that both solubility and mass transfer coefficient increase with hydrotrope concentration and system temperature, indicating the substance's utility in various chemical processes (Thenesh-Kumar, Gnana-Prakash, & Nagendra-Gandhi, 2009).

Thermal Decomposition Studies

Research into the thermal decomposition of 2-nitrobenzoic acid by Andreozzi et al. (1997) provided insights into the kinetics and mechanisms involved. Understanding these aspects is critical for safe handling and application in various industrial processes (Andreozzi, Aquila, Esposito, & Sanchirico, 1997).

Molecular Spectroscopy

Świsłocka et al. (2007) conducted theoretical and experimental investigations into the electronic structures of 2-nitrobenzoates. This research provides a deeper understanding of the compound's properties and potential applications in molecular spectroscopy (Świsłocka, Samsonowicz, Regulska, & Lewandowski, 2007).

Chemical Surface Modification

Tsubota et al. (2006) studied the chemical reaction of hydrogenated diamond surfaces with nitrobenzoic acid. This research is relevant in materials science, particularly in the field of surface chemistry and modification (Tsubota, Ohno, Yoshida, & Kusakabe, 2006).

Anticonvulsant Activity Studies

D'angelo et al. (2008) investigated the structures and anticonvulsant activities of metal complexes with nitrobenzoic acid derivatives. Such studies contribute to pharmaceutical research, particularly in the development of new drugs (D'angelo, Morgant, Ghermani, Desmaële, Fraisse, Bonhomme, Dichi, Sghaier, Li, Journaux, & Sorenson, 2008).

Crystallography and Molecular Modeling

Lemmerer et al. (2010) synthesized a pharmaceutical co-crystal involving 2-nitrobenzoic acid, offering insights into crystallography and molecular modeling. Such research aids in the development of more stable and effective pharmaceutical compounds (Lemmerer, Esterhuysen, & Bernstein, 2010).

Safety And Hazards

2-Nitrobenzoic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Protective measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-nitrobenzoic acid
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InChI

InChI=1S/C7H5NO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)
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InChI Key

SLAMLWHELXOEJZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-]
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Molecular Formula

C7H5NO4
Record name O-NITROBENZOIC ACID
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DSSTOX Substance ID

DTXSID5025738
Record name 2-Nitrobenzoic acid
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Molecular Weight

167.12 g/mol
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Physical Description

Yellowish white crystals with an intensely sweet taste. (NTP, 1992), Yellowish-white solid; [CAMEO] Off-white powder; [Alfa Aesar MSDS]
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
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Density

1.575 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.0000714 [mmHg]
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Product Name

2-Nitrobenzoic acid

CAS RN

552-16-9
Record name O-NITROBENZOIC ACID
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Melting Point

297 to 298 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

In an autoclave, 0.274 g of 2-nitrotoluene, 0.018 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to 2-nitrotoluene), 5 g of acetic acid, 0.003 g of cobalt (II) acetate.4H2O, 0.001 g of manganese(II) acetate.4H2O and 0.018 g of NO2 were placed. The autoclave was charged with 1 MPa of air and placed in a heated oil bath. The mixture was stirred at 150° C. for 14 hours. After the completion of reaction, the autoclave was placed on cold water to cool down the reaction mixture quickly. The resulting mixture was analyzed by gas chromatography and was found to yield 2-nitrobenzoic acid in 62% yield at 67% conversion of 2-nitrotoluene.
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Synthesis routes and methods II

Procedure details

Substantially equimolar amounts of 2,5-dichlorobenzoxazole and the potassium salt of 2-hydroxy benzoic acid are reacted, in an inert organic solvent, e.g., dimethylsulfoxide, in the presence of acetic acid giving 5-(5-chloro-2-benzoxazolyloxy) benzoic acid. The benzoate is then nitrated by, for example, reaction with a mixture of nitric acid, sulfuric acid and acetic anhydride to give the corresponding 2-nitrobenzoic acid prepared as previously described. The 2-nitrobenzoic acid is then reacted with ethyl 2-chloropropionate, as previously described, giving the desired 1-(ethoxycarbonyl)ethyl 5-(5-chloro-2-benzoxazolyloxy)-2-nitrobenzoate.
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Synthesis routes and methods III

Procedure details

A catalytic amount of a metal catalyst (0.01 g metal porfin or 0.005 g metal (AcAc)2 +0.01 g crown-ether) was added to a 33% methanolic KOH-solution, (34 g KOH in 100 ml methanol). The reaction mixture was cooled to 25° C., 2-nitrotoluene (13.7 g, 0.1 mol) was added and air was passed through the reaction mixture, the temperature of the reaction mixture being kept at 25° C. After 12 hours the passsing through of air was interrupted and 150 ml water and 50 ml methanol was added. The reaction mixture was filtered. The filter layer was dissolved in boiling toluene (benzene), was filtered when hot, was cooled and was filtered again. Recrystallisation from ethanol gave a product with m.p. 120°-121° C. Yield 24-27%. As a by-product o-nitrobenzoic acid was formed.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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